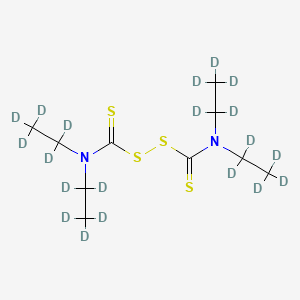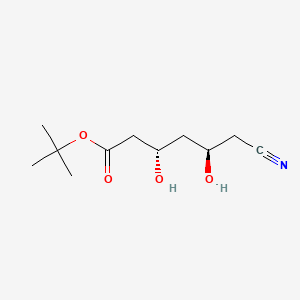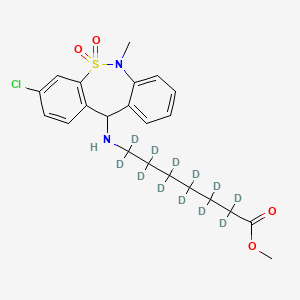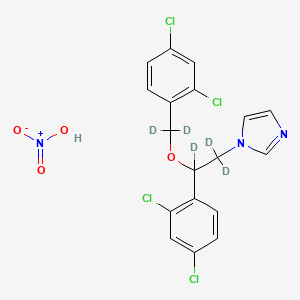![molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2](/img/structure/B565087.png)
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
Vue d'ensemble
Description
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (DNE-d4) is a synthetic molecule used in scientific research applications. It is a derivative of the diethyl amine molecule, and its structure consists of a nitrophenoxy group attached to a diethyl amine. DNE-d4 is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is used as a research tool in a variety of scientific applications. It has been used in the study of enzyme kinetics, as a substrate for the enzyme monoamine oxidase, and as a probe for the study of the structure and function of G-protein coupled receptors. It has also been used in the study of the metabolism of drugs and in the development of new drug molecules.
Mécanisme D'action
The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is not fully understood. It is known that the nitrophenoxy group binds to the active site of enzymes, allowing them to catalyze the reaction of the diethyl amine. It is also believed that the deuterium atom may play a role in the binding of the molecule to the enzyme, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that it can inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to bind to G-protein coupled receptors, which are involved in the regulation of many physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in laboratory experiments provides several advantages. It is a stable molecule that is easy to synthesize and can be used in a variety of applications. It is also relatively cheap and can be stored for long periods of time. However, there are also some limitations to its use. It is a relatively large molecule, which can make it difficult to work with in some experiments. It is also not as soluble in water as some other molecules, which can limit its use in certain applications.
Orientations Futures
The future of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 research is promising. Further studies are needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to explore its potential use in drug development, as well as its potential applications in other areas of scientific research. Finally, further studies are needed to examine the advantages and limitations of using this compound in laboratory experiments.
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

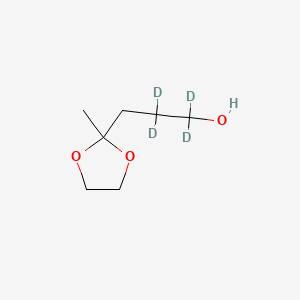
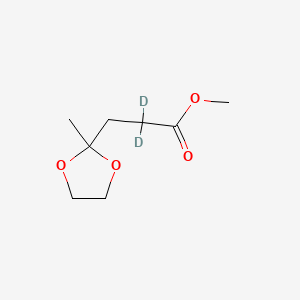

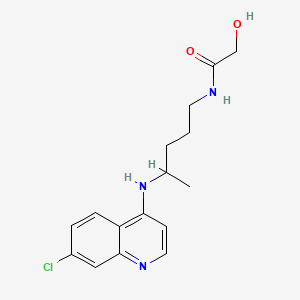
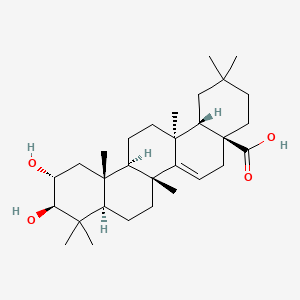

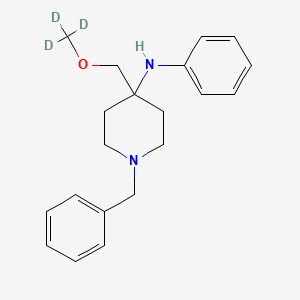
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
